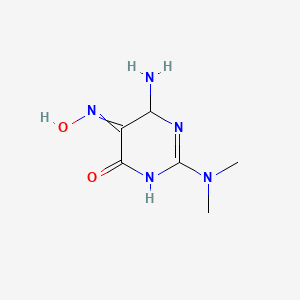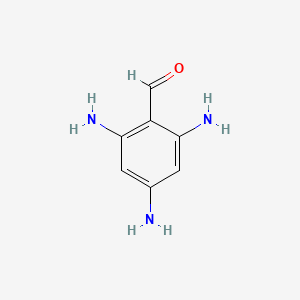
2,4,6-Triaminobenzoyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Triaminobenzoyl is an organic compound characterized by the presence of three amino groups attached to a benzoyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminobenzoyl typically involves the nitration of benzoyl compounds followed by reduction. One common method includes the nitration of benzoyl chloride to form 2,4,6-trinitrobenzoyl chloride, which is then reduced using hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions and the handling of reducing agents.
化学反应分析
Types of Reactions: 2,4,6-Triaminobenzoyl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups on the benzoyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated benzoyl compounds.
科学研究应用
2,4,6-Triaminobenzoyl has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific chemical properties.
作用机制
The mechanism of action of 2,4,6-Triaminobenzoyl involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
2,4,6-Triaminopyrimidine: Shares similar amino group positioning but differs in the ring structure.
2,4,6-Tribromophenol: Contains bromine atoms instead of amino groups, leading to different chemical properties.
2,4,6-Triaminotoluene: Similar structure but with a methyl group attached to the benzoyl ring.
Uniqueness: 2,4,6-Triaminobenzoyl is unique due to its specific arrangement of amino groups, which imparts distinct reactivity and interaction capabilities. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
属性
CAS 编号 |
477535-26-5 |
|---|---|
分子式 |
C7H9N3O |
分子量 |
151.17 g/mol |
IUPAC 名称 |
2,4,6-triaminobenzaldehyde |
InChI |
InChI=1S/C7H9N3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,8-10H2 |
InChI 键 |
LMULYWVYCTZZIH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1N)C=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


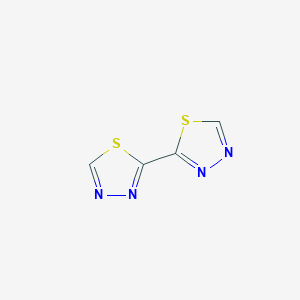
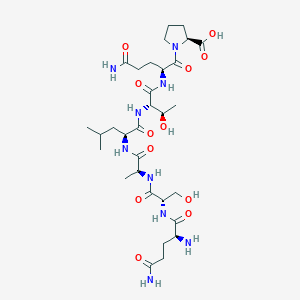
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
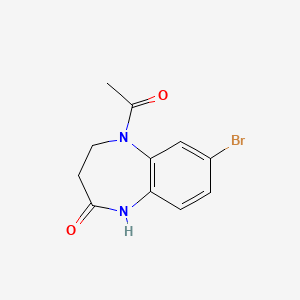
![7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one](/img/structure/B14250064.png)
![4-[4-(4-Nitrophenoxy)phenyl]-2-(4-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B14250082.png)
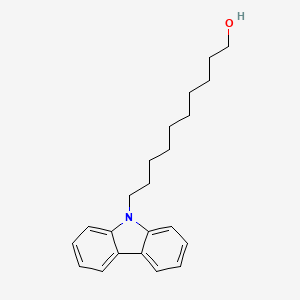
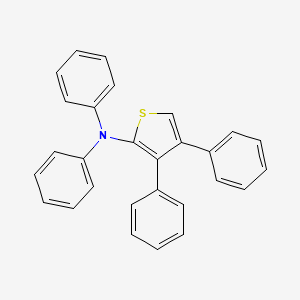
![[2-(Methylsulfanyl)-4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B14250099.png)
![Dimethyl {[(but-2-en-1-yl)oxy]methylidene}propanedioate](/img/structure/B14250114.png)
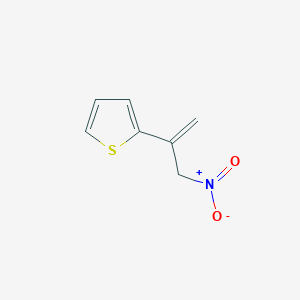
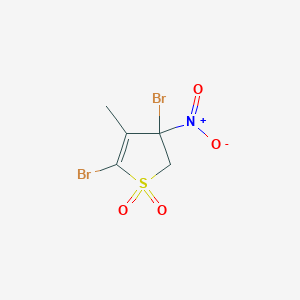
![3,3'-{[2,5-Bis(1,3-benzoxazol-2-yl)-1,4-phenylene]bis(oxy)}dianiline](/img/structure/B14250130.png)
